

Spectroscopic Characterization of 4-Chloro-7,8-dimethoxyquinazoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-7,8-dimethoxyquinazoline

CAS No.: 211320-77-3

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This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound **4-Chloro-7,8-dimethoxyquinazoline**. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related analogues.

Introduction

4-Chloro-7,8-dimethoxyquinazoline is a substituted quinazoline, a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior in various applications, including as intermediates in the synthesis of bioactive molecules. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

This guide will delve into the theoretical and practical aspects of the NMR, IR, and MS data for **4-Chloro-7,8-dimethoxyquinazoline**. While a complete, publicly available experimental dataset for this specific isomer is limited, this guide will leverage data from its close structural

isomer, 4-chloro-6,7-dimethoxyquinazoline, and other related quinazoline derivatives to provide a robust and predictive analysis.[1][2][3][4][5][6][7][8][9] This approach not only offers a comprehensive understanding of the target molecule but also illustrates the power of comparative spectroscopy in chemical research.

Molecular Structure and Isomerism

The core of this guide focuses on **4-Chloro-7,8-dimethoxyquinazoline**, which has the molecular formula $C_{10}H_9ClN_2O_2$. [4][10] It is crucial to distinguish this molecule from its isomers, particularly 4-Chloro-6,7-dimethoxyquinazoline, as the substitution pattern on the benzene ring significantly influences the spectroscopic output, especially in NMR spectroscopy.

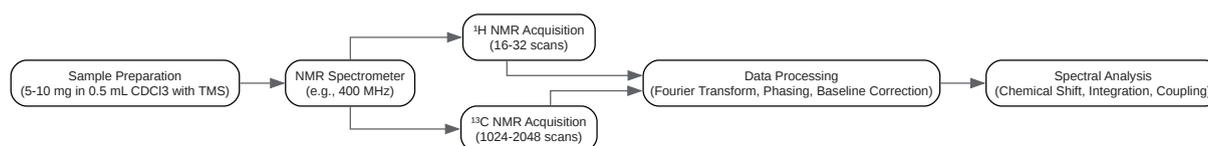
Caption: Chemical structures of **4-Chloro-7,8-dimethoxyquinazoline** and its isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (1H) and carbon-13 (^{13}C) nuclei, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of quinazoline derivatives involves dissolving a few milligrams of the sample in a deuterated solvent, typically deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$), containing a small amount of tetramethylsilane (TMS) as an internal standard.[2][11] The choice of solvent is critical as it can influence the chemical shifts of labile protons and the solubility of the compound. For this analysis, $CDCl_3$ is a suitable choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.



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Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of **4-Chloro-7,8-dimethoxyquinazoline** in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy groups. The interpretation is based on established chemical shift ranges and comparison with the known data for 4-Chloro-6,7-dimethoxyquinazoline, which shows signals at 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), and 3.98 (s, 3H) in DMSO-d₆.^[12]

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
H-2	~8.9	Singlet (s)	1H	Proton on the pyrimidine ring
H-5	~7.5	Doublet (d)	1H	Aromatic proton
H-6	~7.2	Doublet (d)	1H	Aromatic proton
OCH ₃ -7	~4.0	Singlet (s)	3H	Methoxy group at C-7
OCH ₃ -8	~4.1	Singlet (s)	3H	Methoxy group at C-8

Justification for Predictions:

- H-2: This proton is adjacent to two nitrogen atoms, which are electron-withdrawing, and is therefore expected to be the most downfield proton, likely appearing as a sharp singlet.
- Aromatic Protons (H-5 and H-6): Unlike the 6,7-disubstituted isomer which would show two singlets for the aromatic protons, the 7,8-disubstituted pattern will result in two mutually coupled protons (H-5 and H-6), appearing as doublets with a typical ortho coupling constant ($J \approx 8-9$ Hz).

- Methoxy Protons: The two methoxy groups are in slightly different chemical environments and are expected to appear as two distinct singlets, each integrating to three protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar quinazoline structures.[3]

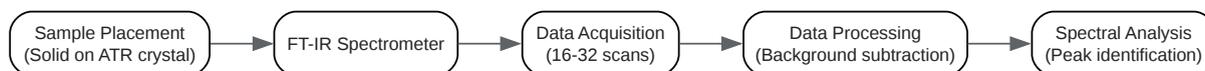
Carbon	Predicted Chemical Shift (δ , ppm)	Assignment
C-2	~158	Carbon in the pyrimidine ring, adjacent to two nitrogens
C-4	~160	Carbon bearing the chlorine atom
C-4a	~120	Bridgehead carbon
C-5	~110	Aromatic CH
C-6	~125	Aromatic CH
C-7	~155	Aromatic carbon attached to a methoxy group
C-8	~150	Aromatic carbon attached to a methoxy group
C-8a	~152	Bridgehead carbon
OCH ₃ -7	~56	Methoxy carbon
OCH ₃ -8	~57	Methoxy carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of **4-Chloro-7,8-dimethoxyquinazoline** would be characterized by absorptions corresponding to C-H, C=N, C=C, and C-O bonds.

Experimental Protocol: IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded.



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